
5-Methoxy-5-methylnonane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-5-methylnonane-2,4-diol is an organic compound with the molecular formula C11H24O3. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a methoxy (-OCH3) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-5-methylnonane-2,4-diol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by hydroxylation. For example, starting from a nonane derivative, the introduction of methoxy and methyl groups can be achieved through controlled alkylation reactions. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate can introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to facilitate the hydrogenation and hydroxylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-5-methylnonane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-5-methylnonane-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methoxy-5-methylnonane-2,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity. The methoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic oxidation-reduction reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methylindole: Another methoxy-substituted compound with different structural features and reactivity.
5-Methoxy-5-methylhexane-2,4-diol: A shorter-chain analog with similar functional groups but different physical properties.
5-Methoxy-5-methylheptane-2,4-diol: A compound with a similar structure but different chain length.
Uniqueness
5-Methoxy-5-methylnonane-2,4-diol is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
84022-37-7 |
|---|---|
Molekularformel |
C11H24O3 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
5-methoxy-5-methylnonane-2,4-diol |
InChI |
InChI=1S/C11H24O3/c1-5-6-7-11(3,14-4)10(13)8-9(2)12/h9-10,12-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
YBRXINPGVBDEDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C(CC(C)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


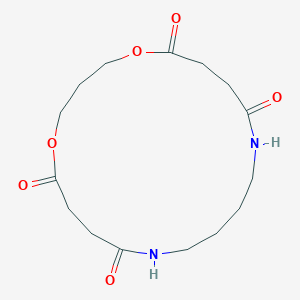
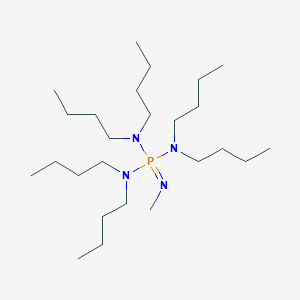
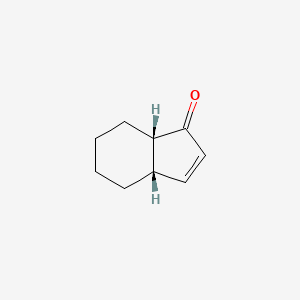
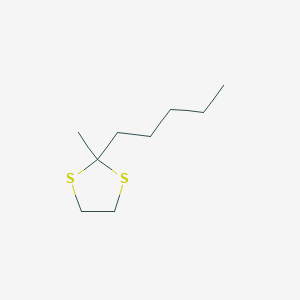


![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
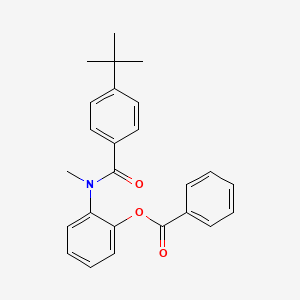
phosphanium chloride](/img/structure/B14428152.png)


![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

